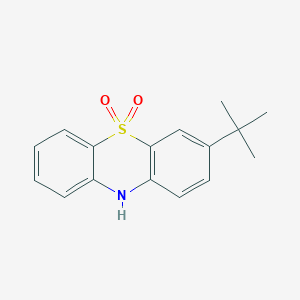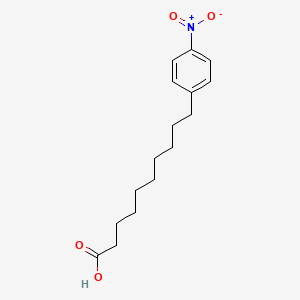![molecular formula C9H6ClN5 B14590014 4-Chloro-6-methyltetrazolo[1,5-a]quinoxaline CAS No. 61148-34-3](/img/structure/B14590014.png)
4-Chloro-6-methyltetrazolo[1,5-a]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-6-methyltetrazolo[1,5-a]quinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methyltetrazolo[1,5-a]quinoxaline typically involves the cyclocondensation of 2-chloro-3-methylquinoxaline with sodium azide. This reaction is carried out under reflux conditions in a suitable solvent such as ethanol or acetonitrile . The reaction proceeds through the formation of an intermediate azide, which undergoes cyclization to form the tetrazolo[1,5-a]quinoxaline ring system.
Industrial Production Methods
the general principles of heterocyclic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the production of this compound .
化学反応の分析
Types of Reactions
4-Chloro-6-methyltetrazolo[1,5-a]quinoxaline can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 4-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The tetrazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Cycloaddition: The tetrazole moiety can engage in cycloaddition reactions with various dipolarophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Cycloaddition: Dipolarophiles such as alkenes or alkynes in the presence of a suitable catalyst can facilitate cycloaddition reactions.
Major Products Formed
Nucleophilic Substitution: Substituted tetrazolo[1,5-a]quinoxalines with various functional groups at the 4-position.
Oxidation: Oxidized derivatives of tetrazolo[1,5-a]quinoxaline.
Cycloaddition: Cycloadducts with diverse structural motifs.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial activity against a range of bacterial and fungal pathogens.
Medicine: Potential therapeutic agent for the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
作用機序
The mechanism of action of 4-Chloro-6-methyltetrazolo[1,5-a]quinoxaline is not fully understood. it is believed to interact with various molecular targets and pathways:
類似化合物との比較
4-Chloro-6-methyltetrazolo[1,5-a]quinoxaline can be compared with other similar compounds such as:
4-Chloro-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline: Shares a similar core structure but differs in the substitution pattern.
7-Chloro-4,5-dihydro-4-oxo-1,2,4-triazolo[1,5-a]quinoxaline: Another derivative with distinct biological activities.
Quinoxaline: The parent compound with a simpler structure and a wide range of applications.
特性
CAS番号 |
61148-34-3 |
|---|---|
分子式 |
C9H6ClN5 |
分子量 |
219.63 g/mol |
IUPAC名 |
4-chloro-6-methyltetrazolo[1,5-a]quinoxaline |
InChI |
InChI=1S/C9H6ClN5/c1-5-3-2-4-6-7(5)11-8(10)9-12-13-14-15(6)9/h2-4H,1H3 |
InChIキー |
JEZWVNHAMAFPFR-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)N3C(=NN=N3)C(=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


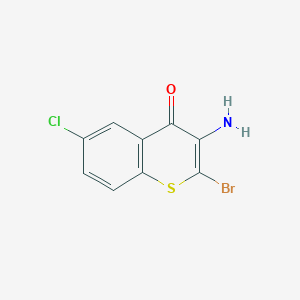

![Bicyclo[2.2.1]heptan-7-ol;4-nitrobenzoic acid](/img/structure/B14589953.png)
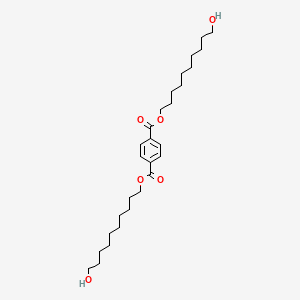
![2,4-Dioxabicyclo[3.2.0]hept-6-ene](/img/structure/B14589957.png)


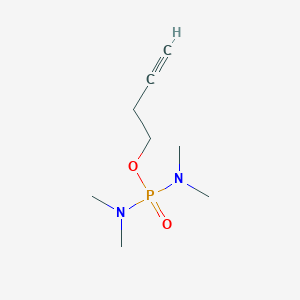
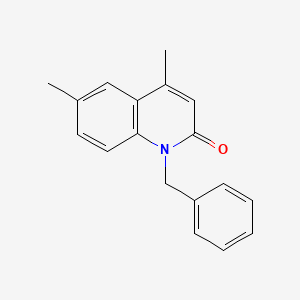
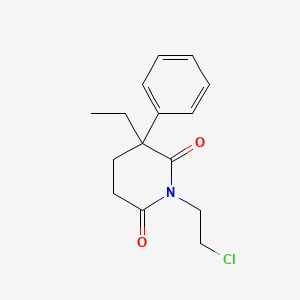
![8-Chloro-2-phenyl-4H-thieno[3,2-c][1]benzopyran-4-one](/img/structure/B14590003.png)
